![molecular formula C24H21ClN2O7S B2502254 Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421579-44-4](/img/structure/B2502254.png)

Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

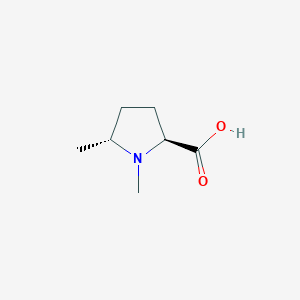

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate, a compound related to the one , has been achieved and thoroughly characterized using spectroscopic techniques. The structural confirmation was provided by X-ray diffraction studies, which revealed that the compound crystallizes in the monoclinic crystal system. The furan ring in this compound was found to be planar, and the molecule exhibited stability due to weak interactions .

Molecular Structure Analysis

The molecular structure of Ethyl naphtho[2,1-b]furan-2-carboxylate was determined to be in the monoclinic crystal system with specific cell parameters. The planarity of the furan ring suggests a degree of conjugation and potential for electronic delocalization, which could influence the reactivity and physical properties of the compound .

Chemical Reactions Analysis

In a related study, Ethyl 2-methylfuran-3-carboxylate underwent chloroethylation at the 5 position of the ring. This halide was reactive towards secondary amines and participated in elimination reactions with sodium diethyl phosphite and trimethyl phosphite under specific conditions, leading to various products including 5-[1-(diethoxyphosphoryl)ethyl]furan-3-carboxylate and methyl 2,4-dimethyl-1-methoxy-1-oxo-1λ5-1,2-dihydrophospheto[3,2-b]furan-5-carboxylate .

Another study on the acylation of 2-ethylnaphtho[2,1-b]furan showed that the reaction could lead to a mixture of acetyl derivatives. The ratio of these components varied widely, and their structures were characterized by several spectroscopic methods. Quantum-chemical simulations indicated close thermodynamic stability of the isomeric acetyl[2,1-b]furans and a preference for electrophilic attack at the C5 position over the C1 position .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate" are not directly reported in the provided papers, the studies on related compounds provide insights into the potential properties. The planarity of the furan ring and the presence of weak interactions suggest that similar compounds may exhibit stability and potentially unique electronic properties due to conjugation . The reactivity of the furan ring towards electrophiles and the formation of various derivatives indicate that the compound may also participate in a range of chemical reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by K. Ravindra et al. (2008) explored the synthesis of novel compounds starting from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate and further processing to yield compounds with potential antimicrobial activity. The synthesized compounds were tested for their effectiveness against various microbial strains, demonstrating the importance of furan derivatives in developing antimicrobial agents [K. Ravindra, H. Vagdevi, V. Vaidya, 2008].

Synthesis and Properties of Derivatives

L. M. Pevzner (2001) investigated the reaction of formylfurancarboxylates with ethylene glycol, leading to derivatives that could be further reduced or modified. This research highlights the versatility of furan derivatives in synthesizing compounds with varied functional groups and potential applications in material science or pharmaceuticals [L. M. Pevzner, 2001].

Antimicrobial and Antioxidant Activity

A study by K. Devi et al. (2010) on Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate derivatives revealed significant antimicrobial and antioxidant activities. The work showcases the potential of naphtho[1,2-b]furan derivatives in contributing to the development of new therapeutic agents with antioxidant and antimicrobial properties [K. Devi, M. Ramaiah, D. Roopa, V. Vaidya, 2010].

Analytical and Spectral Study

The research conducted by H. Patel (2020) on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its metal complexes provides insight into the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. This study demonstrates the compound's potential applications in analytical chemistry and coordination chemistry, particularly in developing metal-based drugs or catalysts [H. Patel, 2020].

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have been found to have diverse biological activities .

Eigenschaften

IUPAC Name |

ethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O7S/c1-3-7-21-22(24(28)33-4-2)17-13-19(15-8-5-6-9-16(15)23(17)34-21)26-35(31,32)14-10-11-18(25)20(12-14)27(29)30/h5-6,8-13,26H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIMCCXYHNUUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)

![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

![diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2502191.png)